![molecular formula C10H18 B14743997 Bicyclo[3.3.2]decane CAS No. 283-50-1](/img/structure/B14743997.png)
Bicyclo[3.3.2]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.3.2]decane is an organic compound with the molecular formula C₁₀H₁₈. It is a bicyclic hydrocarbon featuring a unique structure with two fused cyclohexane rings and a three-carbon bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.2]decane can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cycloheptadiene and acrolein, followed by hydrogenation to yield the desired bicyclic structure . Another method includes the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds, followed by a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often catalyzed by Lewis acids to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.2]decane undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the bicyclic structure, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicyclo[3.3.2]decane has several applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo[3.3.2]decane exerts its effects is primarily related to its unique conformational properties. The compound can adopt multiple conformations, including twin-chair and boat-chair forms, which influence its reactivity and interactions with other molecules . The transannular interactions between the methylene groups in the bicyclic structure play a significant role in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different bridge length, leading to distinct conformational properties.
Bicyclo[4.2.2]decane: Another bicyclic compound with a different arrangement of carbon bridges, resulting in unique chemical and physical properties.
Bicyclo[5.3.0]decane: This compound features a larger bicyclic system with additional carbon atoms, affecting its stability and reactivity.
Uniqueness
Bicyclo[3.3.2]decane is unique due to its specific bridge length and the resulting conformational flexibility. This flexibility allows it to adopt multiple stable conformations, making it a valuable model compound for studying conformational dynamics and reaction mechanisms .
Properties
CAS No. |
283-50-1 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
bicyclo[3.3.2]decane |
InChI |
InChI=1S/C10H18/c1-3-9-5-2-6-10(4-1)8-7-9/h9-10H,1-8H2 |
InChI Key |
WMRPOCDOMSNXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


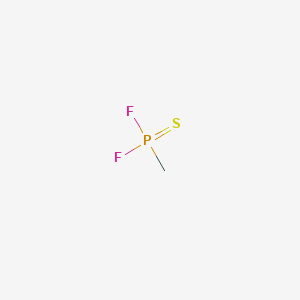
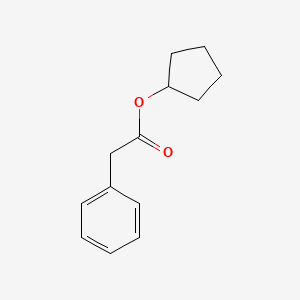
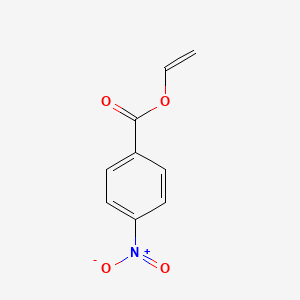
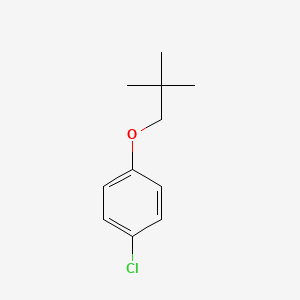
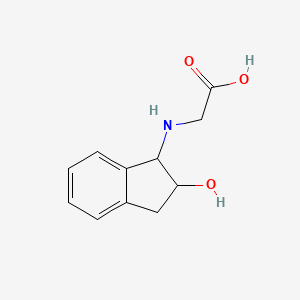
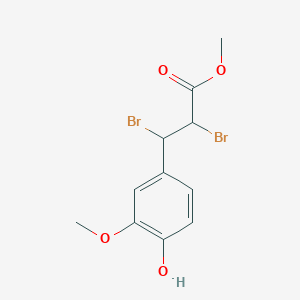
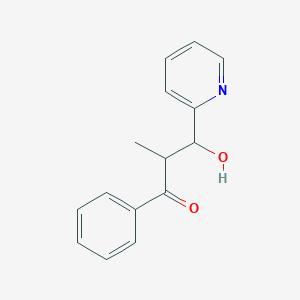

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
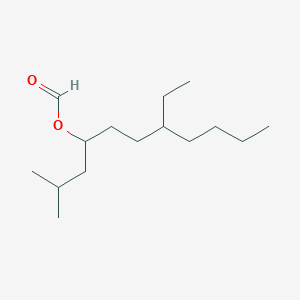
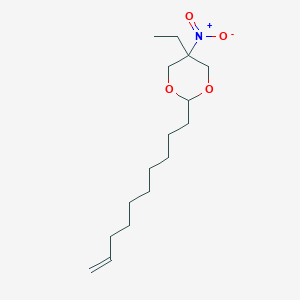
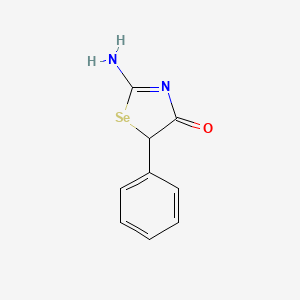
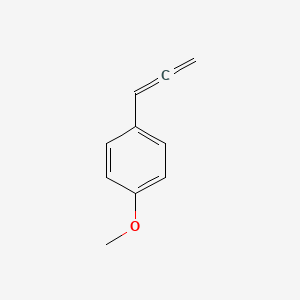
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
